

Application Notes and Protocols for Cbz-N-PEG10-acid in PROTAC Synthesis

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Compound of Interest		
Compound Name:	Cbz-N-PEG10-acid	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Cbz-N-PEG10-acid** as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The linker component is critical, influencing the molecule's solubility, cell permeability, and the stability of the ternary complex formed between the target protein and an E3 ligase.[2][3] **Cbz-N-PEG10-acid** is a versatile polyethylene glycol (PEG) linker that offers a balance of flexibility and defined length, which is crucial for optimizing PROTAC efficacy.[4][5][6]

Key Features of Cbz-N-PEG10-acid

Cbz-N-PEG10-acid is a bifunctional linker featuring a terminal carboxylic acid and a carboxybenzyl (Cbz)-protected amine.[4] This structure allows for a modular and controlled approach to PROTAC synthesis. The carboxylic acid can be activated to form a stable amide bond with an amine-containing molecule (either the target protein ligand or the E3 ligase ligand).[4][7] The Cbz protecting group on the terminal amine is stable under various reaction conditions and can be selectively removed, typically through catalytic hydrogenation, to allow for subsequent coupling with the other binding moiety.[8] The hydrophilic PEG chain enhances the solubility of the resulting PROTAC molecule in aqueous media.[4][5]

General Principles of PROTAC Synthesis



The synthesis of PROTACs is a modular process that involves the sequential coupling of three components: a ligand for the protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase.[9] Common synthetic strategies include amide bond formation and copper-catalyzed azide-alkyne cycloaddition (click chemistry).[1][10] The choice of synthetic route often depends on the functional groups present on the POI and E3 ligase ligands.

Experimental Protocols

This section outlines a detailed protocol for a two-step synthesis of a PROTAC using **Cbz-N-PEG10-acid**, involving an initial amide coupling followed by deprotection and a second amide coupling.

Protocol 1: Amide Coupling of an Amine-Containing Ligand (Ligand-NH2) with **Cbz-N-PEG10-acid**

This procedure describes the reaction between the carboxylic acid of **Cbz-N-PEG10-acid** and a primary or secondary amine on either the POI ligand or the E3 ligase ligand.

Materials and Reagents:

Reagent	Molar Equivalent
Ligand-NH2 (POI or E3 Ligase)	1.0 eq
Cbz-N-PEG10-acid	1.1 eq
HATU (or similar coupling agent)	1.2 eq
DIPEA (or other non-nucleophilic base)	3.0 eq
Anhydrous DMF	-

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve Cbz-N-PEG10-acid in anhydrous DMF.
- Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.



- In a separate flask, dissolve Ligand-NH2 in a minimal amount of anhydrous DMF.
- Add the solution of Ligand-NH2 to the activated Cbz-N-PEG10-acid mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to obtain the Cbz-protected intermediate (Ligand-PEG10-N-Cbz).

Protocol 2: Cbz Deprotection and Final Amide Coupling

This protocol details the removal of the Cbz protecting group and the subsequent coupling with a carboxylic acid-containing ligand (Ligand-COOH).

Step 2a: Cbz Deprotection

Materials and Reagents:

Reagent		
Ligand-PEG10-N-Cbz		
Pd/C (10%)		
Hydrogen Gas (H2)		
Methanol (or other suitable solvent)		

Procedure:

Dissolve the Cbz-protected intermediate in methanol.



- Add a catalytic amount of 10% Pd/C.
- Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).
- Stir the reaction at room temperature for 2-4 hours.
- Monitor the reaction by LC-MS until the starting material is consumed.
- Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to yield the deprotected amine intermediate (Ligand-PEG10-NH2), which is often used in the next step without further purification.

Step 2b: Final Amide Coupling

Materials and Reagents:

Reagent	Molar Equivalent
Ligand-PEG10-NH2	1.0 eq
Ligand-COOH	1.1 eq
HATU	1.2 eq
DIPEA	3.0 eq
Anhydrous DMF	-

Procedure:

- Follow the procedure outlined in Protocol 1, using Ligand-PEG10-NH2 and Ligand-COOH as the coupling partners.
- After workup and purification by preparative HPLC, the final PROTAC molecule is obtained.



 Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[11]

Quantitative Data Summary

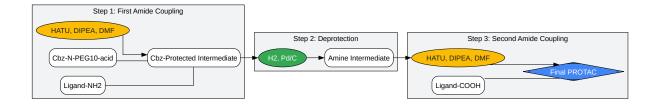
The following table provides illustrative data for the synthesis and characterization of a PROTAC. Actual values will vary depending on the specific ligands used.

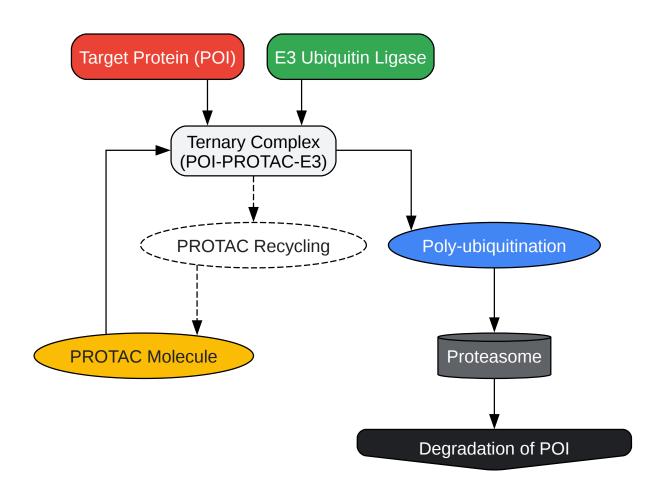
Parameter	Value	Method
Synthesis		
Yield (Step 1)	60-80%	Gravimetric
Yield (Step 2)	50-70%	Gravimetric
Purity (Final PROTAC)	>95%	HPLC
Characterization		
DC50	1 nM - 1 μM	Western Blot[11]
Dmax	80-99%	Western Blot[11]
Cellular Permeability (Papp)	1 - 20 x 10 ⁻⁶ cm/s	PAMPA Assay

Visualizing the Workflow and Mechanism

PROTAC Synthesis Workflow







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